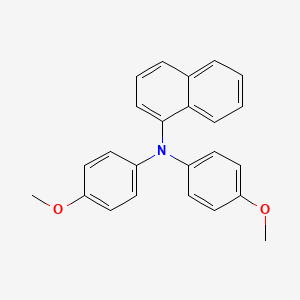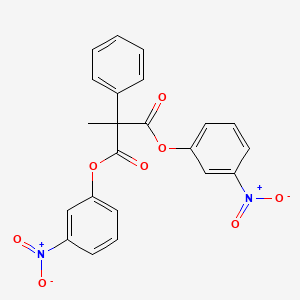
Bis(3-nitrophenyl) methyl(phenyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-nitrophenyl) methyl(phenyl)propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two 3-nitrophenyl groups, a methyl group, and a phenyl group attached to a propanedioate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl) methyl(phenyl)propanedioate typically involves esterification reactions. One common method is the reaction of 3-nitrobenzoic acid with methyl phenylpropanedioate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(3-nitrophenyl) methyl(phenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Bis(3-nitrophenyl) methyl(phenyl)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Bis(3-nitrophenyl) methyl(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions.
類似化合物との比較
Similar Compounds
- Bis(3-nitrophenyl) methyl(phenyl)acetate
- Bis(3-nitrophenyl) methyl(phenyl)butanedioate
- Bis(3-nitrophenyl) methyl(phenyl)hexanedioate
Uniqueness
Bis(3-nitrophenyl) methyl(phenyl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
193967-73-6 |
|---|---|
分子式 |
C22H16N2O8 |
分子量 |
436.4 g/mol |
IUPAC名 |
bis(3-nitrophenyl) 2-methyl-2-phenylpropanedioate |
InChI |
InChI=1S/C22H16N2O8/c1-22(15-7-3-2-4-8-15,20(25)31-18-11-5-9-16(13-18)23(27)28)21(26)32-19-12-6-10-17(14-19)24(29)30/h2-14H,1H3 |
InChIキー |
INMKDLIJAWTODW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
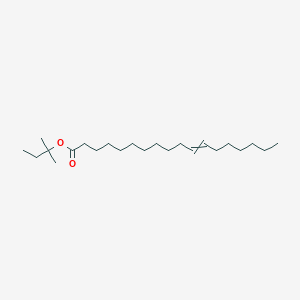
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
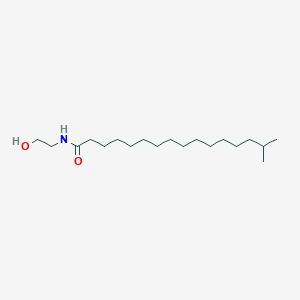
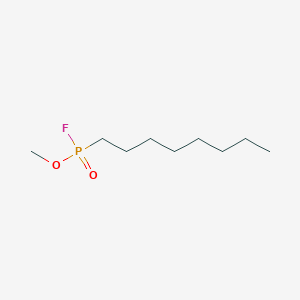
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
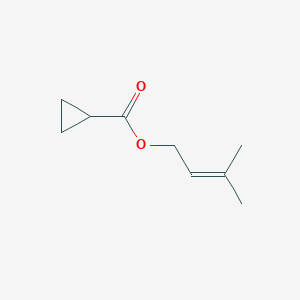
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)

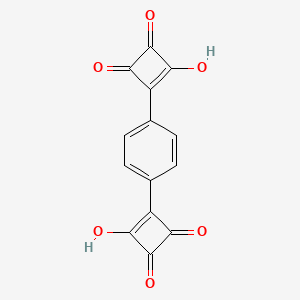
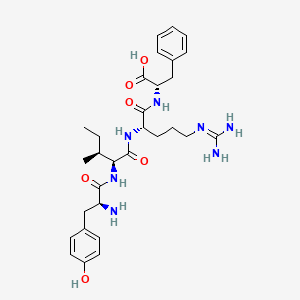
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
